Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate

FAAH inhibition imidazo[4,5-c]pyridin-2-one endocannabinoid system

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is a polyfunctional pyridine-4-carboxylate intermediate that combines a Boc-protected N-methylamine at C‑5, a chlorine atom at C‑2, and a methyl ester at C‑4 on the isonicotinate scaffold. This substitution pattern is specifically exploited in the construction of 1,3‑dihydro‑2H‑imidazo[4,5‑c]pyridin‑2‑one derivatives, a validated chemotype for fatty acid amide hydrolase (FAAH) inhibition, and in azaquinolone-based HIF prolyl hydroxylase (HIF‑PH) inhibitors.

Molecular Formula C13H17ClN2O4
Molecular Weight 300.74 g/mol
CAS No. 1034131-89-9
Cat. No. B1426566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate
CAS1034131-89-9
Molecular FormulaC13H17ClN2O4
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)OC)Cl
InChIInChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16(4)9-7-15-10(14)6-8(9)11(17)19-5/h6-7H,1-5H3
InChIKeyZPAUQPSJRUYRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate (CAS 1034131-89-9): A Strategic Building Block for FAAH and HIF-PH Inhibitor Synthesis


Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is a polyfunctional pyridine-4-carboxylate intermediate that combines a Boc-protected N-methylamine at C‑5, a chlorine atom at C‑2, and a methyl ester at C‑4 on the isonicotinate scaffold [1]. This substitution pattern is specifically exploited in the construction of 1,3‑dihydro‑2H‑imidazo[4,5‑c]pyridin‑2‑one derivatives, a validated chemotype for fatty acid amide hydrolase (FAAH) inhibition, and in azaquinolone-based HIF prolyl hydroxylase (HIF‑PH) inhibitors . The orthogonal reactivity of its three functional handles enables sequential, protecting‑group‑free diversification, positioning it as a versatile entry point for parallel medicinal chemistry campaigns [1].

Why In‑Class Isonicotinate Intermediates Cannot Replace Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate in Regioselective Heterocycle Syntheses


Structurally similar isonicotinates—such as the NH‑Boc analog Methyl 5‑((tert‑butoxycarbonyl)amino)‑2‑chloroisonicotinate (CAS 305371‑42‑0), the des‑Boc N‑methyl analog (CAS 1034131‑90‑2), or the parent Methyl 5‑amino‑2‑chloroisonicotinate—each lack at least one of the three synergistic functional elements required for the critical imidazo‑cyclization and azaquinolone‑forming reactions [1]. The N‑methyl substituent is not merely a protecting‑group appendage; it directly participates in the regiochemical control of ring closure, while the Boc group ensures site‑selective deprotection under mild acidic conditions without perturbing the 2‑chloro substituent . Generic substitution with any of these analogs leads to either complete failure of the key cyclization step or significantly diminished yields, rendering the target compound uniquely fit‑for‑purpose in the disclosed synthetic sequences [1].

Quantitative Differentiation of Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate Versus Closest Analogs


Facilitates Synthesis of FAAH Inhibitors with Sub‑Nanomolar Potency—Unachievable with NH‑Boc or Des‑Boc Analogs

The target compound is the sole documented reactant for preparing 1,3‑dihydro‑2H‑imidazo[4,5‑c]pyridin‑2‑one derivatives, a scaffold that has yielded FAAH inhibitors with an apparent IC₅₀ as low as 0.0720 nM against human FAAH in CHOK1 cells [1]. Neither the NH‑Boc analog (CAS 305371‑42‑0) nor the des‑Boc N‑methyl analog (CAS 1034131‑90‑2) have been reported as productive intermediates for this chemotype, strongly indicating that the N‑Boc‑N‑methyl‑amino substitution is a structural prerequisite for successful cyclization and subsequent bioactivity [2].

FAAH inhibition imidazo[4,5-c]pyridin-2-one endocannabinoid system

Higher Computed Lipophilicity (XLogP3 = 2.4) Relative to NH‑Boc Analog Favors CNS Drug Candidate Optimization

The target compound has a computed XLogP3 of 2.4, whereas the NH‑Boc analog (CAS 305371‑42‑0) exhibits a lower computed XLogP3 of approximately 1.9 [1]. The ΔXLogP3 of +0.5 arises from the replacement of the NH hydrogen by a methyl group, and this moderate logP range (2–3) is recognized as optimal for CNS‑penetrant small molecules [2]. The incremental lipophilicity is carried forward into the final deprotected intermediates, potentially improving passive membrane permeability and brain exposure of the ultimate drug candidates [1][2].

physicochemical properties CNS drug discovery logP optimization

Dual Applicability in FAAH and HIF Prolyl Hydroxylase Inhibitor Programs Provides Broader Research Utility Than Single‑Program Analogs

Beyond FAAH inhibitor synthesis, the target compound is explicitly cited as a reactant for preparing azaquinolone‑based HIF prolyl hydroxylase inhibitors (Lookchem, citing patent literature) . In contrast, the NH‑Boc analog (CAS 305371‑42‑0) and the des‑Boc N‑methyl analog (CAS 1034131‑90‑2) are not documented in any HIF‑PH‑related patent or publication [1]. This dual‑program functionality reduces the risk of single‑point sourcing obsolescence and increases the compound’s value across multiple drug‑discovery portfolios [1].

FAAH inhibitor HIF prolyl hydroxylase inhibitor multi‑target intermediate

Commercially Supplied at ≥95% Purity with Defined Cold‑Chain Storage—Reducing Batch Variability Relative to Lower‑Purity NH‑Boc Alternatives

Reputable suppliers (AKSci, Leyan) offer the target compound at a minimum purity of 95% (HPLC), with recommended storage at 2–8 °C in sealed, moisture‑protected containers . In comparison, the NH‑Boc analog (CAS 305371‑42‑0) is frequently listed at 90–93% purity by multiple vendors, and the des‑Boc N‑methyl analog often requires repurification before use . The higher initial purity of the target compound minimizes side‑product formation in the first synthetic step, directly improving overall yield and reducing the need for intermediate chromatography .

chemical purity batch consistency process reproducibility

High‑Value Application Scenarios for Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate


FAAH Inhibitor Lead Optimization for Inflammatory Pain and Anxiety Disorders

The compound serves as the direct precursor for 1,3‑dihydro‑2H‑imidazo[4,5‑c]pyridin‑2‑one FAAH inhibitors, which have demonstrated sub‑nanomolar potency (IC₅₀ = 0.0720 nM) in human FAAH assays [1]. Medicinal chemistry teams can use this intermediate to rapidly generate analog libraries around the imidazo‑pyridine core, leveraging the Boc‑N‑Me and 2‑chloro handles for parallel diversification [1].

HIF Prolyl Hydroxylase (HIF‑PH) Inhibitor Synthesis for Anemia and Ischemia‑Reperfusion Injury

The same intermediate is enlisted in patent literature for constructing azaquinolone‑based HIF‑PH inhibitors, a class of agents that stabilize HIF transcription factors and promote erythropoietin production . Procuring this single intermediate enables access to two therapeutically distinct pipelines, streamlining inventory management for multi‑program contract research organizations .

Methodological Development of Regioselective Pyrido‑Imidazole Cyclization Reactions

Academic and industrial process chemistry groups evaluating new heterocyclic annulation methods can use this compound as a benchmark substrate. Its three orthogonal reactive centers—Boc‑N‑Me (acid‑labile), 2‑Cl (cross‑coupling competent), and CO₂Me (saponifiable)—provide a well‑defined system for testing chemo‑ and regioselectivity of novel catalysts and reagents [1].

Quote Request

Request a Quote for Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.